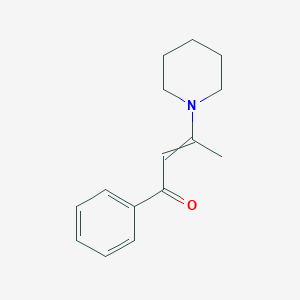
N,N,N,N',N',N',2-Heptamethyl-2-butene-1,4-diaminium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a butene backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-2-butene-1,4-diamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxyl radicals, which are useful in various catalytic processes.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate, altering the compound’s properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.
Substitution: Reagents such as sodium chloride or sodium sulfate are used in substitution reactions, often in an aqueous or alcoholic medium.
Major Products
Oxidation: The major product is the corresponding N-oxyl radical.
Substitution: The major products are the substituted quaternary ammonium salts.
Scientific Research Applications
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane transport and ion exchange processes.
Industry: The compound is used in the formulation of antimicrobial agents and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide involves its interaction with biological membranes and proteins. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound is structurally similar but lacks the additional methyl groups and bromide ions.
N,N,N,2,2,6,6-Heptamethyl-piperidine-4-ammonium chloride: Another quaternary ammonium compound with similar properties but a different backbone structure.
Uniqueness
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is unique due to its high degree of methylation and the presence of bromide ions, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
36747-07-6 |
|---|---|
Molecular Formula |
C11H26Br2N2 |
Molecular Weight |
346.15 g/mol |
IUPAC Name |
trimethyl-[(E)-4-(trimethylazaniumyl)pent-2-enyl]azanium;dibromide |
InChI |
InChI=1S/C11H26N2.2BrH/c1-11(13(5,6)7)9-8-10-12(2,3)4;;/h8-9,11H,10H2,1-7H3;2*1H/q+2;;/p-2/b9-8+;; |
InChI Key |
KMSPNKRTLURCMB-YEUQMBKVSA-L |
Isomeric SMILES |
CC(/C=C/C[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
CC(C=CC[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


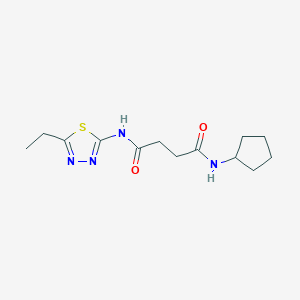
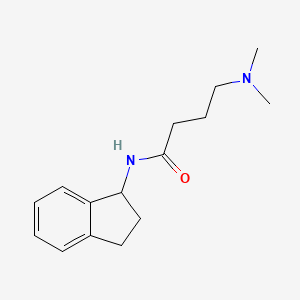
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
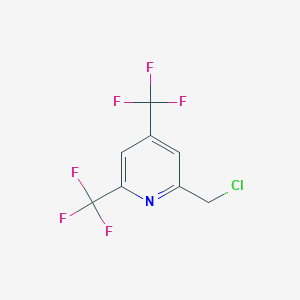
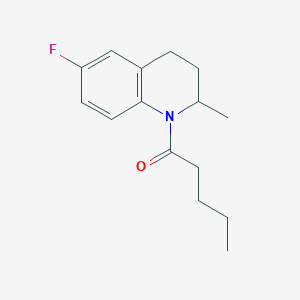
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
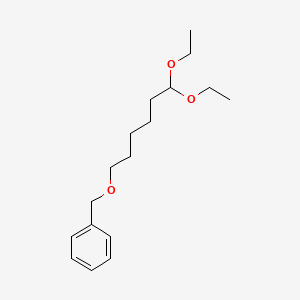
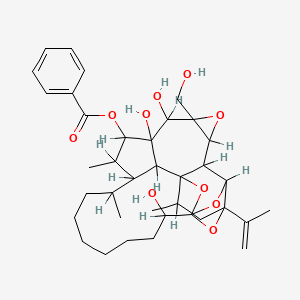
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)




